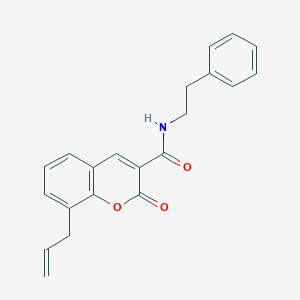

8-allyl-2-oxo-N-(2-phenylethyl)-2H-chromene-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of chromene derivatives, such as 8-allyl-2-oxo-N-(2-phenylethyl)-2H-chromene-3-carboxamide, often involves multi-step organic reactions that can include cyclization, allylation, and carboxamidation processes. A related synthesis pathway involves the rapid synthesis of 4-oxo-4H-chromene-3-carboxylic acid, which serves as an important intermediate for many biologically active compounds. This process can be optimized through methods like the Vilsmeier reaction and oxidation steps, providing a foundation for synthesizing complex chromene derivatives (Zhu et al., 2014).

Molecular Structure Analysis

The molecular structure of chromene derivatives is characterized by their planar configurations and the presence of various functional groups that influence their chemical behavior and interactions. Structural analysis through crystallography has revealed details about the conformations and intermolecular interactions within chromene compounds. For example, the crystal structure analysis of N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides provides insights into the planarity and anti conformations of these molecules (Gomes et al., 2015).

Chemical Reactions and Properties

Chromene derivatives undergo various chemical reactions that modify their structure and properties. For instance, allylchromone derivatives can be prepared through rearrangements and reactions with other compounds, leading to a range of chromeno[2,3-b]pyridines with deduced structures based on spectral data (Ibrahim et al., 2010). These reactions highlight the versatility and reactivity of chromene derivatives.

Physical Properties Analysis

The physical properties of chromene derivatives, such as solubility, melting points, and crystal structure, are crucial for their practical applications and understanding of their behavior in different environments. Crystallographic studies, like those on 4-oxo-N-phenyl-4H-chromene-2-carboxamide derivatives, provide valuable information on the molecular and supramolecular structures that influence these physical properties (Reis et al., 2013).

Wissenschaftliche Forschungsanwendungen

Transition Metal-Catalyzed Reactions

Research has highlighted the catalytic potential of transition metal complexes in the isomerization of N-allyl systems, which includes compounds structurally similar to 8-allyl-2-oxo-N-(2-phenylethyl)-2H-chromene-3-carboxamide. These reactions are pivotal for synthesizing various enamines, enamides, and azadienes, demonstrating significant potential in organic synthesis and medicinal chemistry. The study by Krompiec et al. (2008) extensively reviews this area, providing insights into the selective synthesis techniques that could be applicable for manipulating compounds like 8-allyl-2-oxo-N-(2-phenylethyl)-2H-chromene-3-carboxamide for desired outcomes (Krompiec, S., Krompiec, M., Penczek, R., & Ignasiak, H., 2008).

Polyhydroxyalkanoates Derivatives

The synthesis and applications of polyhydroxyalkanoates (PHAs) derivatives, as discussed by Ke et al. (2016), represent another relevant field. These derivatives exhibit biodegradable, biocompatible, and thermoplastic characteristics, making them promising for commodity and biomedical applications. This research avenue could hint at the biodegradable potential of derivatives from 8-allyl-2-oxo-N-(2-phenylethyl)-2H-chromene-3-carboxamide, exploring its utility in environmentally friendly materials and medical devices (Ke, Y., Zhang, X. Y., Ramakrishna, S., He, L. M., & Wu, Gang, 2016).

Carboxymethyl Chitosans in Biomedical Applications

The modifications and applications of carboxymethyl chitosans, as reviewed by Upadhyaya et al. (2013), offer insights into how chemical modification can enhance the biological and physicochemical properties of natural polymers. This research underlines the importance of chemical derivatives in creating materials with specific desired properties, such as increased solubility, biocompatibility, and bioactivity, which could be relevant for modifying and applying 8-allyl-2-oxo-N-(2-phenylethyl)-2H-chromene-3-carboxamide in biomedical contexts (Upadhyaya, L., Singh, J., Agarwal, V., & Tewari, R. P., 2013).

Photocatalytic Water Splitting

Exploring photocatalytic materials for water splitting, as reviewed by Kudo and Miseki (2009), could provide a context for the application of 8-allyl-2-oxo-N-(2-phenylethyl)-2H-chromene-3-carboxamide in energy conversion and storage. The study discusses various photocatalyst materials, including metal oxides and sulfides, for splitting water into hydrogen and oxygen, which is crucial for renewable energy technologies. This area might offer pathways to leverage the structural components of 8-allyl-2-oxo-N-(2-phenylethyl)-2H-chromene-3-carboxamide in photocatalytic processes (Kudo, A., & Miseki, Y., 2009).

Eigenschaften

IUPAC Name |

2-oxo-N-(2-phenylethyl)-8-prop-2-enylchromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO3/c1-2-7-16-10-6-11-17-14-18(21(24)25-19(16)17)20(23)22-13-12-15-8-4-3-5-9-15/h2-6,8-11,14H,1,7,12-13H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADJUJJFHCFTHQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-fluoro-N-[2-methoxy-1-(2-pyridinyl)ethyl]-N-methyl-2-quinolinecarboxamide](/img/structure/B5590589.png)

![N-cyclohexyl-N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]tetrahydro-2-furancarboxamide](/img/structure/B5590602.png)

![methyl 3-[(3,4-dichlorobenzoyl)amino]benzoate](/img/structure/B5590607.png)

amino]methyl}-1-[(5-methyl-1H-indazol-3-yl)carbonyl]pyrrolidin-3-yl}methanol](/img/structure/B5590618.png)

![N,N-diethyl-1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B5590625.png)

![methyl 1-[(1,3-benzoxazol-2-ylthio)acetyl]-4-piperidinecarboxylate](/img/structure/B5590638.png)

![N-[(3S*,4R*)-4-propyl-1-(2,4,5-trimethylbenzoyl)-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5590643.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,3,4-trimethylbenzamide](/img/structure/B5590651.png)